molecular formula C9H13N3O2 B2690151 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine CAS No. 2201737-02-0

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine

Cat. No.: B2690151
CAS No.: 2201737-02-0
M. Wt: 195.222
InChI Key: RNIAWSNRBTZTDJ-UHFFFAOYSA-N
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Description

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine is a chemical compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group and an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors such as benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring.

    Substitution Reactions: The pyrimidine ring is then functionalized with a methyl group and an oxolan-3-amine moiety through substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: A related compound with similar structural features but different functional groups.

    4-[(2-Methylpyrimidin-4-yl)oxy]aniline: Another compound with a similar pyrimidine ring but different substituents.

Uniqueness

4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine is unique due to its specific combination of a pyrimidine ring with an oxolan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIAWSNRBTZTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2COCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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